Cas no 96568-02-4 (2,6-Dichloro-5-fluoronicotinoyl ChlorideI)

2,6-Dichloro-5-fluoronicotinoyl chloride is a fluorinated nicotinoyl chloride derivative primarily used as a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactive acyl chloride group enables efficient derivatization, facilitating the introduction of the 2,6-dichloro-5-fluoronicotinoyl moiety into target molecules. The compound’s fluorine substitution enhances metabolic stability and bioavailability in downstream applications. It is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents. High purity grades ensure consistent performance in coupling reactions. Proper handling under inert conditions is recommended due to its moisture sensitivity. This intermediate offers a versatile building block for advanced heterocyclic chemistry.
2,6-Dichloro-5-fluoronicotinoyl ChlorideI structure
96568-02-4 structure
Product name:2,6-Dichloro-5-fluoronicotinoyl ChlorideI
CAS No:96568-02-4
MF:C6HCl3FNO
MW:228.435642004013
MDL:MFCD01863240
CID:810354
PubChem ID:2733666

2,6-Dichloro-5-fluoronicotinoyl ChlorideI Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonylchloride, 2,6-dichloro-5-fluoro-
    • 2,6-Dichloro-5-fluoronicotinoyl chloride
    • 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride
    • 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride
    • 2,6-dichloro-5-fluoronicotinic acid chloride
    • 2,6-dichloro-5-fluoronicotinyl chloride
    • 2,6-dichloro-5-fluoro-pyridine-3-carboxylic acid chloride
    • 2,6-dichloro-5-fluoropyridinecarbonyl chloride
    • nicotinyl chloride
    • 96568-02-4
    • FT-0610589
    • AATVXELAYCLVTJ-UHFFFAOYSA-N
    • 2,6-bis(chloranyl)-5-fluoranyl-pyridine-3-carbonyl chloride
    • 2,6-dichloro-5-fluoro-pyridine-3-carbonyl chloride
    • AKOS015891966
    • PS-10686
    • MFCD01863240
    • 2,6-dichloro-5-fluoro-nicotinoylchloride
    • SCHEMBL919984
    • A845613
    • DTXSID40369966
    • CS-0267914
    • EN300-1459130
    • 2,6-DICHLORO-5-FLUORONICOTINOYLCHLORIDE
    • 2,6-Dichloro-5-fluoronicotinoyl ChlorideI
    • MDL: MFCD01863240
    • Inchi: InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H
    • InChI Key: AATVXELAYCLVTJ-UHFFFAOYSA-N
    • SMILES: C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl

Computed Properties

  • Exact Mass: 226.91100
  • Monoisotopic Mass: 226.911
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 30A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.640 g/mL at 25 °C(lit.)
  • Boiling Point: 238-239 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D >1.5720(lit.)
  • PSA: 29.96000
  • LogP: 2.90650
  • Solubility: Not available

2,6-Dichloro-5-fluoronicotinoyl ChlorideI Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39; S45
  • Hazardous Material Identification: C
  • Storage Condition:(BD68148)
  • Risk Phrases:R34

2,6-Dichloro-5-fluoronicotinoyl ChlorideI Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,6-Dichloro-5-fluoronicotinoyl ChlorideI Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D435438-50mg
2,6-Dichloro-5-fluoronicotinoyl ChlorideI
96568-02-4
50mg
$ 50.00 2022-06-05
TRC
D435438-500mg
2,6-Dichloro-5-fluoronicotinoyl ChlorideI
96568-02-4
500mg
$ 160.00 2022-06-05
abcr
AB146628-10 g
2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride, 98%; .
96568-02-4 98%
10 g
€225.00 2023-07-20
Enamine
EN300-1459130-5000mg
2,6-dichloro-5-fluoropyridine-3-carbonyl chloride
96568-02-4
5000mg
$2110.0 2023-09-29
Crysdot LLC
CD11002169-5g
2,6-Dichloro-5-fluoronicotinoyl chloride
96568-02-4 97%
5g
$388 2024-07-19
1PlusChem
1P0067HQ-250mg
3-Pyridinecarbonylchloride, 2,6-dichloro-5-fluoro-
96568-02-4 95%
250mg
$51.00 2025-02-21
A2B Chem LLC
AC88846-1g
2,6-Dichloro-5-fluoronicotinoyl chloride
96568-02-4 95%
1g
$142.00 2024-07-18
1PlusChem
1P0067HQ-1g
3-Pyridinecarbonylchloride, 2,6-dichloro-5-fluoro-
96568-02-4 95%
1g
$185.00 2025-02-21
Key Organics Ltd
PS-10686-5mg
2,6-Dichloro-5-fluoronicotinoyl chloride
96568-02-4 >95%
5mg
£46.00 2025-02-09
Apollo Scientific
PC32289-1g
2,6-Dichloro-5-fluoronicotinoyl chloride
96568-02-4
1g
£21.00 2023-09-02

Additional information on 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

2,6-Dichloro-5-fluoronicotinoyl Chloride

2,6-Dichloro-5-fluoronicotinoyl Chloride (CAS No. 96568-02-4) is a highly reactive organic compound belonging to the class of acyl chlorides. This compound is characterized by its unique structure, which includes a chlorinated nicotinoyl group. The molecule consists of a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 5 position, with an acyl chloride group attached to the nitrogen atom. This combination of substituents imparts distinctive chemical properties, making it valuable in various synthetic applications.

The synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride typically involves multi-step processes, often starting from the corresponding carboxylic acid derivative. The conversion to the acyl chloride is achieved through treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are commonly used reagents for this transformation. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

One of the key features of 2,6-Dichloro-5-fluoronicotinoyl Chloride is its reactivity towards nucleophiles. This makes it an excellent substrate for various nucleophilic acyl substitutions, such as amide formation or esterification reactions. In organic synthesis, this compound is often employed as an intermediate for constructing complex molecules with nicotinamide frameworks. For instance, it can be used to prepare substituted nicotinamides, which are valuable in medicinal chemistry due to their potential pharmacological activities.

Recent studies have highlighted the importance of 2,6-Dichloro-5-fluoronicotinoyl Chloride in the development of bioactive compounds. Researchers have explored its role in synthesizing novel analogs of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in numerous cellular processes. These analogs hold promise for applications in drug discovery, particularly in areas such as aging research and metabolic disorders.

In addition to its role in organic synthesis, 2,6-Dichloro-5-fluoronicotinoyl Chloride has been investigated for its potential in materials science. For example, it has been used as a precursor for synthesizing polyamides and other polymeric materials with tailored properties. The ability to modify the substituents on the pyridine ring allows for fine-tuning of the resulting materials' mechanical and thermal characteristics.

The physical properties of 2,6-Dichloro-5-fluoronicotinoyl Chloride include a melting point of approximately 78°C and a boiling point around 130°C under standard pressure conditions. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in both solution-phase and solid-phase synthesis techniques.

From a safety standpoint, 2,6-Dichloro-5-fluoronicotinoyl Chloride should be handled with care due to its reactivity with moisture and strong nucleophiles. Proper protective equipment, including gloves and goggles, should be worn during handling to minimize exposure risks.

In conclusion, 2,6-Dichloro-5-fluoronicotinoyl Chloride (CAS No. 96568-02-4) is a versatile compound with significant applications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel bioactive compounds and advanced materials.

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